p-Toluenesulfonyl azide, also known as 4-methylbenzene-1-sulfonyl azide, is an organic compound with the chemical formula C₇H₇N₃O₂S. It appears as a colorless oil and has a melting point of 21–22 °C and a boiling point of 110–115 °C at 0.001 mmHg. This compound is notable for its stability and utility in organic synthesis, particularly as a reagent for introducing azide and diazo functional groups into various organic molecules .
TsN3 is a hazardous compound and should be handled with caution due to the following reasons:
The most common method for synthesizing p-toluenesulfonyl azide involves the reaction of p-toluenesulfonyl chloride with sodium azide. This reaction typically occurs in an aqueous acetone medium:
p-Toluenesulfonyl azide finds diverse applications in organic chemistry:
Several compounds share structural or functional similarities with p-toluenesulfonyl azide. Here are some notable examples:
Compound Name | Structure/Functional Group | Unique Features |
---|---|---|
Tosyl Azide | Similar sulfonyl group | Used primarily for diazo transfer reactions |
Benzene Sulfonyl Azide | Sulfonyl group attached to benzene | Less sterically hindered than p-toluenesulfonyl azide |
Phenylsulfonyl Azide | Sulfonyl group attached to phenyl | Exhibits different reactivity patterns |
4-Methoxybenzenesulfonyl Azide | Similar but with a methoxy group | Alters electronic properties affecting reactivity |
p-Toluenesulfonyl azide is unique due to its balance of stability and reactivity, making it particularly useful in synthetic applications where controlled reactivity is desired.
Flammable;Acute Toxic